aluminum;benzenesulfonic acid;trihydroxide

Description

Contextualization within Coordination Chemistry of Aluminum

Aluminum, as the most abundant metal in the Earth's crust, has a rich and diverse coordination chemistry. goettingen-research-online.de Typically, aluminum exists in the +3 oxidation state and, due to its small ionic radius and high charge, is a hard Lewis acid. nih.gov This characteristic dictates its preference for coordinating with hard Lewis bases, particularly oxygen- and nitrogen-containing ligands. nih.govnih.gov The coordination number of aluminum in its complexes can vary, though four- and six-coordinate geometries are the most common, leading to tetrahedral and octahedral structures, respectively. wikipedia.orgrsc.org

The hydrolytic chemistry of the aluminum ion is a critical aspect of its coordination behavior. In aqueous solutions, the [Al(H₂O)₆]³⁺ ion is the predominant species at low pH. nih.gov As the pH increases, this hydrated ion undergoes deprotonation to form various mononuclear and polynuclear hydroxo-species, ultimately leading to the precipitation of aluminum hydroxide (B78521), Al(OH)₃, at neutral pH. nih.gov This amphoteric hydroxide can act as a Brønsted-Lowry base by reacting with acids, or as a Lewis acid in the presence of strong bases to form aluminates. wikipedia.orgallen.in

Significance of Organosulfonate Ligands in Aluminum Chemistry

Organosulfonate groups (RSO₃⁻), such as benzenesulfonate (B1194179), are interesting ligands in coordination chemistry. While they are often considered poor ligands due to the sulfonate group's weak coordinating ability compared to carboxylates, this characteristic can be leveraged to create unique structural and functional properties in coordination polymers and metal-organic frameworks (MOFs). researchgate.net The sulfonate group can coordinate to metal centers in various modes, which adds to the structural diversity of the resulting complexes.

In the context of aluminum chemistry, the interaction with benzenesulfonate ligands is primarily through the oxygen atoms of the sulfonate group. Benzenesulfonic acid is a strong acid, meaning it readily dissociates in solution to provide the benzenesulfonate anion. wikipedia.orgacs.org This anion can then coordinate to the aluminum center. The presence of the organic phenyl group introduces functionalities that are not present in purely inorganic aluminum compounds. For instance, the aromatic ring can be a site for further chemical modification, allowing for the tuning of the material's properties.

The incorporation of organosulfonate ligands into aluminum-based materials is a growing area of interest, particularly in the development of advanced materials like MOFs. Aluminum-based MOFs are noted for their high stability, a consequence of the strong Al-O bond. bohrium.comresearchgate.net The use of sulfonate-based linkers, while less common than carboxylate-based ones, can impart unique properties to these materials, such as improved porosity and functionality. bohrium.com The interplay between the robust inorganic aluminum-hydroxide core and the functional organic benzenesulfonate ligands is a key area of investigation for creating new materials.

Historical Development of Related Aluminum-Organic Compound Research

The history of aluminum-organic compounds is a testament to the evolution of organometallic chemistry. While aluminum compounds were used in ancient times for dyeing and medicinal purposes, the isolation of aluminum metal did not occur until 1825 by Hans Christian Ørsted. addler.com.auunitedaluminum.combritannica.com The first organoaluminum compound, (C₂H₅)₃Al₂I₃, was synthesized in 1859. goettingen-research-online.dewikipedia.org However, for nearly a century, organoaluminum chemistry remained a relatively niche field of study.

The pivotal moment in the history of aluminum-organic research came in the 1950s with the work of Karl Ziegler. Ziegler and his colleagues discovered the direct synthesis of trialkylaluminum compounds and, crucially, their application in the catalytic polymerization of olefins. goettingen-research-online.dewikipedia.org This groundbreaking research, which earned Ziegler the Nobel Prize in Chemistry in 1963, opened the floodgates for the industrial application of organoaluminum compounds, particularly in the production of polyolefins. wikipedia.org

The development of modern coordination chemistry has further expanded the scope of aluminum-organic research. The focus has shifted from simple alkyls to more complex systems involving a wide array of organic ligands designed to control the structure and reactivity of the aluminum center. This has led to the emergence of advanced materials such as aluminum-based MOFs, which are being investigated for applications in gas storage, separation, and catalysis. bohrium.comresearchgate.net The study of aluminum benzenesulfonate-hydroxide complexes is a part of this ongoing evolution, representing a move towards creating multifunctional materials by combining the principles of coordination chemistry with the versatility of organic ligands.

Compound Properties

The following table summarizes key properties of the constituent compounds that form the basis of aluminum;benzenesulfonic acid;trihydroxide complexes.

| Property | Aluminum Hydroxide | Benzenesulfonic Acid |

| Chemical Formula | Al(OH)₃ | C₆H₆O₃S |

| Molar Mass | 78.00 g/mol | 158.18 g/mol |

| Appearance | White amorphous powder | White crystalline solid |

| Solubility in Water | Insoluble | Soluble |

| Nature | Amphoteric (acts as a weak base or a Lewis acid) | Strong acid |

This data is compiled from multiple sources for informational purposes. allen.inwikipedia.orgbyjus.comvedantu.comsolubilityofthings.comchemicalbook.com

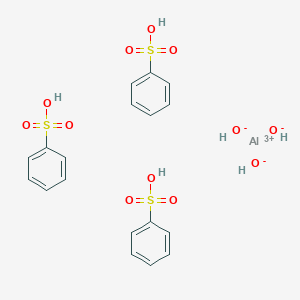

Structure

3D Structure of Parent

Properties

CAS No. |

1300-35-2 |

|---|---|

Molecular Formula |

C18H15AlO12S3 |

Molecular Weight |

546.5 g/mol |

IUPAC Name |

aluminum;2-hydroxybenzenesulfonate |

InChI |

InChI=1S/3C6H6O4S.Al/c3*7-5-3-1-2-4-6(5)11(8,9)10;/h3*1-4,7H,(H,8,9,10);/q;;;+3/p-3 |

InChI Key |

UKSASPUQUJKXGV-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.[OH-].[OH-].[OH-].[Al+3] |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Al+3] |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Aluminum Benzenesulfonate Hydroxide Complexes

Spectroscopic Analysis of Coordination Environments

The interaction between benzenesulfonic acid and aluminum hydroxide (B78521) results in the formation of complex interfacial structures. Spectroscopic techniques are crucial for elucidating the coordination environments of these complexes, providing insight into the nature of the chemical bonding and the arrangement of atoms at the surface.

X-ray Photoelectron Spectroscopy (XPS) for Interfacial Species

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the topmost layers of a material. wikipedia.org When applied to aluminum benzenesulfonate-hydroxide complexes, XPS provides direct evidence of the interactions between the organic sulfonate molecules and the inorganic aluminum hydroxide substrate.

Studies on similar systems, such as the adsorption of organic acids on aluminum hydroxide, have demonstrated the power of XPS in identifying the nature of the surface complexes. nih.govecnu.edu.cn For instance, variations in the C 1s binding energy before and after adsorption can indicate which functional groups of the organic molecule are involved in the complexation. nih.govecnu.edu.cn In the case of benzenesulfonate (B1194179) on aluminum hydroxide, XPS analysis would be expected to show shifts in the S 2p and O 1s core level spectra. These shifts arise from changes in the electronic environment of the sulfur and oxygen atoms upon coordination with the aluminum centers on the hydroxide surface.

Research on the insertion of 4-phenol-sulfonate into zinc-aluminum layered double hydroxides (LDH) has shown that XPS can monitor electronic changes upon interaction. researchgate.net A widening of core peaks in the XPS signal of the organic molecules can attest to modifications in the local surroundings. researchgate.net Heating the hybrid material can lead to stronger interactions, which are observable through distinct changes in the S 2p signal. researchgate.net Although aluminum oxides and hydroxides can be difficult to differentiate by XPS alone, the technique is invaluable for confirming the presence of the benzenesulfonate group on the surface and probing its chemical state. xpsfitting.com

Table 1: Representative XPS Binding Energy Shifts

| Core Level | Chemical State | Typical Binding Energy (eV) | Expected Shift upon Adsorption (eV) |

|---|---|---|---|

| Al 2p | Al(OH)₃ | ~74.5 | Minimal |

| S 2p | C₆H₅SO₃⁻ | ~168.0 | +0.5 to +1.5 |

| O 1s | Al-O H | ~531.5 | Shift and broadening |

| O 1s | S=O | ~532.0 | Shift and broadening |

| C 1s | Aromatic C-C/C-H | ~284.8 | Minimal |

| C 1s | C-S | ~285.5 | +0.2 to +0.8 |

Note: Values are illustrative and can vary based on specific experimental conditions and calibration.

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Adsorption

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and investigating the bonding in molecules. In the context of aluminum benzenesulfonate-hydroxide complexes, FTIR is used to study the adsorption of the benzenesulfonate ligand onto the aluminum hydroxide surface. researchgate.netcas.cz

The interaction is evidenced by shifts in the characteristic vibrational frequencies of the sulfonate group (SO₃). cas.cz Studies involving the adsorption of dodecylbenzenesulfonic acid (DBSA) on alumina (Al₂O₃) show a shift in the absorption peaks corresponding to SO₃ stretching vibrations (typically found around 1177, 1129, 1035, and 1007 cm⁻¹) after adsorption. cas.cz Furthermore, the disappearance of peaks associated with hydrogen bonding of the sulfonic acid group suggests deprotonation upon interaction with the alumina surface. cas.cz This indicates the formation of an inner-sphere complex, where the sulfonate group coordinates directly with the aluminum atoms on the surface. nih.govnih.gov

The stretching vibrations of Al-OH bonds on the aluminum hydroxide surface can also be monitored. researchgate.net A decrease in the intensity of these bands upon adsorption of the benzenesulfonate provides further evidence of the interaction, as surface hydroxyl groups are displaced or involved in the bonding. Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant of this technique for studying solid-liquid interfaces, revealing that ligands can coordinate directly with the surface of hydrous aluminum hydroxide. nih.govecnu.edu.cnsemanticscholar.org

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹) for Benzenesulfonate Adsorption on Aluminum Hydroxide

| Vibration Mode | Free Benzenesulfonic Acid | Adsorbed on Al(OH)₃ | Interpretation |

|---|---|---|---|

| O-H stretch (surface Al-OH) | ~3400-3700 | Decreased intensity/shift | Involvement of surface hydroxyls in bonding |

| S=O asymmetric stretch | ~1220 | Shifted to lower frequency (~1180) | Coordination of sulfonate to Al³⁺ |

| S=O symmetric stretch | ~1040 | Shifted to lower frequency (~1010) | Coordination of sulfonate to Al³⁺ |

| S-O stretch | ~1010 | Shifted/Broadened | Change in bond order upon coordination |

| C-S stretch | ~750 | Minor shift | Indicates the phenyl ring is less involved in direct bonding |

Note: Specific peak positions are approximate and can be influenced by factors like pH and surface coverage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. mdpi.com For the aluminum;benzenesulfonic acid;trihydroxide system, ²⁷Al NMR is particularly informative for characterizing the coordination environment of the aluminum nucleus. The chemical shift of ²⁷Al is highly sensitive to its coordination number and the nature of the bonded ligands. mdpi.com

In aqueous solutions, the aluminum cation exists as the hexaaqua complex, [Al(H₂O)₆]³⁺, which gives a sharp resonance peak around 0 ppm in the ²⁷Al NMR spectrum. mdpi.comresearchgate.net Upon addition of benzenesulfonate and under conditions where hydrolysis occurs, new signals corresponding to various aluminum-sulfonate and hydrolyzed aluminum species will appear. mdpi.com For example, the formation of an inner-sphere complex, where the sulfonate group displaces a water molecule in the first coordination sphere of the aluminum, would result in a downfield shift of the ²⁷Al resonance. The formation of various hydrolyzed species, such as [Al₂(OH)₂(H₂O)₈]⁴⁺, also gives rise to distinct resonances. mdpi.com

Furthermore, techniques like Deuterium (²H) NMR can be used to probe the dynamics of the organic component. mst.edu By using deuterated benzenesulfonate, it is possible to study its molecular motion upon adsorption onto alumina surfaces from an aqueous solution. mst.edu Such studies have shown that at low surface coverages, the molecular motion is relatively restricted, becoming freer as the amount of adsorbed surfactant increases. mst.edu

Table 3: Illustrative ²⁷Al NMR Chemical Shifts for Aluminum Species

| Aluminum Species | Coordination Number | Typical Chemical Shift (ppm) | Linewidth |

|---|---|---|---|

| [Al(H₂O)₆]³⁺ | 6 (Octahedral) | 0 | Narrow |

| [Al(benzenesulfonate)(H₂O)₅]²⁺ | 6 (Octahedral) | 5 to 15 | Broader |

| [Al₂(OH)₂(H₂O)₈]⁴⁺ | 6 (Octahedral) | 3 to 10 | Broad |

| Polymeric Al-hydroxide species | 6 (Octahedral) | Variable (0 to 20) | Very Broad |

| Tetrahedral Al species | 4 (Tetrahedral) | 50 to 80 | Broad |

Note: Chemical shifts are relative to a reference of [Al(H₂O)₆]³⁺ and are dependent on pH, concentration, and temperature.

UV-Visible Spectroscopy for Adsorption Mechanisms

UV-Visible (UV-Vis) spectroscopy is a technique used to quantify the amount of a substance in a solution by measuring its absorption of light. It can be effectively used to study the adsorption of benzenesulfonic acid onto aluminum hydroxide particles. researchgate.netcas.cz The mechanism of adsorption is often dependent on factors like pH. researchgate.netcas.cz

By measuring the UV-Vis absorbance of the benzenesulfonate solution before and after contact with aluminum hydroxide, the amount of adsorbed organic acid can be calculated using the Beer-Lambert law. researchgate.netcas.cz This allows for the construction of adsorption isotherms, which describe how the amount of adsorbed material varies with its concentration in the solution at a constant temperature.

The adsorption of benzenesulfonate on alumina is strongly influenced by the pH of the suspension. researchgate.netcas.cz At pH values below the isoelectric point of alumina (around pH 9), the surface is positively charged, promoting the adsorption of the anionic sulfonate through electrostatic interactions. cas.cz However, specific chemical reactions, or chemisorption, between the sulfonate group and surface hydroxyl groups also play a significant role. researchgate.netcas.cz UV-Vis spectroscopy, by quantifying the extent of adsorption under different pH conditions, helps to elucidate these mechanisms. researchgate.netcas.cz For example, a sharp increase in adsorption at a certain pH can indicate the onset of specific interactions or surface precipitation. columbia.edu

Microscopic and Diffraction Studies of Nanostructures

While spectroscopic methods reveal details about chemical bonding and coordination, microscopic and diffraction techniques provide direct visualization of the physical form and arrangement of the aluminum benzenesulfonate-hydroxide complexes at the nanoscale.

Transmission Electron Microscopy (TEM) for Particle Morphology

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to observe the morphology, size, and structure of nanoparticles. researchgate.netresearchgate.net In the study of aluminum benzenesulfonate-hydroxide complexes, TEM is employed to characterize the aluminum hydroxide nanoparticles that serve as the substrate. researchgate.net

Studies have shown that aluminum hydroxide can be synthesized as nanoparticles with various structures. researchgate.netnih.gov TEM images reveal the particle shape, which can range from amorphous aggregates to more defined structures like hexagonal crystals, depending on the synthesis method. researchgate.netnih.gov The size and distribution of these primary particles are critical as they determine the available surface area for interaction with benzenesulfonic acid.

After the adsorption of benzenesulfonic acid, TEM can be used to observe any changes in the particle morphology. While the organic layer itself may not be directly visible without specialized staining or high-resolution techniques, changes in particle aggregation can be observed. The adsorption of the organic molecules can alter the surface properties of the aluminum hydroxide nanoparticles, leading to either better dispersion or increased agglomeration, which can be visualized by TEM. osti.gov

Table 4: Morphological Characteristics of Aluminum Hydroxide Nanoparticles Observed by TEM

| Parameter | Typical Observation | Significance |

|---|---|---|

| Particle Shape | Amorphous, quasi-spherical, hexagonal plates | Influences surface site availability and packing |

| Primary Particle Size | 10 - 100 nm | Determines specific surface area for adsorption |

| Aggregation State | Loosely or tightly agglomerated | Affects accessibility of surface for benzenesulfonate |

| Surface Texture | Smooth or porous | Porosity can increase surface area and adsorption capacity |

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a primary analytical technique used to determine the crystalline structure of materials. In the context of this compound, XRD is crucial for identifying the specific crystalline phase(s) of the aluminum trihydroxide component. Each crystalline phase possesses a unique, regular three-dimensional arrangement of atoms, which produces a distinct diffraction pattern when irradiated with X-rays. This pattern serves as a "fingerprint" for identification. malvernpanalytical.comwjygy.com.cn

The analysis involves directing X-ray beams at the sample and measuring the scattering angles of the diffracted beams. The resulting pattern of diffraction peak positions and intensities is then compared against reference databases, such as the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present. malvernpanalytical.com

For the aluminum trihydroxide portion of the complex, several crystalline polymorphs can exist, including bayerite, gibbsite, and nordstrandite, each with characteristic diffraction peaks. arizona.edu For instance, the bayerite phase [α-Al(OH)3] is commonly identified by strong diffraction peaks at specific 2-theta (2θ) angles. researchgate.net The presence of benzenesulfonic acid complexed with the aluminum trihydroxide may lead to shifts in these peaks or the appearance of new ones, indicating the formation of a new crystalline structure or intercalation of the organic molecule within the hydroxide layers. In cases where no sharp peaks are observed and only broad humps are present, the material is considered to be X-ray amorphous, indicating a lack of long-range crystalline order. arizona.eduresearchgate.net

Table 1: Representative XRD Peaks for Aluminum Hydroxide Phases

| Crystalline Phase | 2θ Angle (°) | Corresponding Miller Index (hkl) |

|---|---|---|

| Bayerite [α-Al(OH)3] | 19.20 | (001) |

| Bayerite [α-Al(OH)3] | 20.53 | (110) |

| Bayerite [α-Al(OH)3] | 40.85 | (201) |

| Gibbsite [γ-Al(OH)3] | 18.3 | (002) |

| Gibbsite [γ-Al(OH)3] | 20.3 | (110) |

| Boehmite [γ-AlOOH] | 14.24 | (020) |

| Boehmite [γ-AlOOH] | 27.86 | (021) |

Electron Diffraction for Nanocrystalline Characterization

Electron diffraction is a powerful technique, often performed within a Transmission Electron Microscope (TEM), for characterizing the structure of nanocrystalline materials. nih.gov While XRD provides information averaged over a bulk sample, electron diffraction can analyze extremely small volumes, making it ideal for studying individual nanoparticles or nanocrystalline domains within the aluminum benzenesulfonate-hydroxide complex. nih.gov This method is particularly valuable when crystallite sizes are too small to produce sharp, well-defined peaks in an XRD pattern. nih.gov

The technique involves passing a high-energy electron beam through a thin sample. The electrons are diffracted by the atomic lattice of the material, creating a diffraction pattern on a detector. This pattern provides information about the crystal structure, lattice parameters, and orientation of the nanocrystals. For nanocrystalline powders, the pattern often consists of continuous rings, from which crystallographic information can be extracted. nih.gov

For aluminum-containing nanocrystalline materials, electron diffraction can be used to determine the average size, shape, and three-dimensional morphology of the coherently scattering domains. nih.gov This allows for a quantitative analysis of the nanocrystalline structure, complementing the phase identification provided by XRD. nih.govnih.gov In the case of this compound, this technique could reveal whether the material is composed of distinct nanocrystals of aluminum trihydroxide with benzenesulfonic acid adsorbed on the surface, or if it forms a composite nanocrystalline structure.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is an essential imaging technique for visualizing the surface morphology and topography of a material at high magnification. For the aluminum benzenesulfonate-hydroxide complex, SEM analysis reveals critical information about its physical form, such as particle size, shape, aggregation, and surface texture. researchgate.netresearchgate.net

In an SEM, a focused beam of electrons is scanned across the sample's surface. The interactions between the electrons and the sample produce various signals, primarily secondary electrons, which are collected by a detector to form a three-dimensional-like image of the surface. nih.gov

The morphology observed can provide insights into the material's formation and potential properties. For example, SEM images could show if the complex consists of well-defined crystalline structures, amorphous aggregates, or porous networks. nih.gov Previous studies on related aluminum hydroxide materials have revealed diverse morphologies, including lacy aggregates of equidimensional particles, nanoflakes, and uniform crystalline patterns. arizona.eduresearchgate.net The specific morphology of the this compound complex would depend on the synthesis conditions.

Table 2: Potential Morphological Features Observable by SEM

| Feature | Description |

|---|---|

| Particle Shape | Describes the geometric form of individual particles (e.g., spherical, plate-like, needle-like, irregular). |

| Particle Size | The average dimensions of the particles, typically ranging from nanometers to micrometers. |

| Surface Texture | The fine-scale features of the particle surfaces (e.g., smooth, rough, porous, flaky). researchgate.net |

| Porosity | The presence of voids or pores on the surface or within the material's structure. nih.gov |

| Aggregation | The tendency of individual particles to cluster together to form larger secondary structures. |

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. diamond.ac.ukoxinst.com It is almost always coupled with SEM, allowing for the determination of the elemental composition of the specific area being imaged. researchgate.net

The high-energy electron beam of the SEM excites electrons in the atoms of the sample, causing them to be ejected from their shells. Electrons from higher energy shells then fall to fill these vacancies, releasing energy in the form of X-rays. oxinst.com The energy of each emitted X-ray is characteristic of the element from which it originated. The EDX detector measures the energy and intensity of these X-rays, generating a spectrum that displays peaks corresponding to the elements present. nih.gov

For the compound this compound (C₆H₅SO₃·Al(OH)₃), EDX analysis is expected to confirm the presence of all constituent elements. The resulting spectrum would show characteristic peaks for Aluminum (Al), Sulfur (S), Carbon (C), and Oxygen (O). researchgate.net Furthermore, EDX mapping can be used to visualize the spatial distribution of these elements across the sample's surface, providing evidence for the homogeneity of the complex. Quantitative analysis can also be performed to determine the relative abundance of each element, which can be compared to the theoretical atomic percentages of the compound's chemical formula. shimadzu.com

Table 3: Expected Elemental Composition Data from EDX Analysis

| Element | Symbol | Expected Presence | Typical Characteristic X-ray Energy (keV) |

|---|---|---|---|

| Carbon | C | Yes | Kα: 0.277 |

| Oxygen | O | Yes | Kα: 0.525 |

| Aluminum | Al | Yes | Kα: 1.486 |

Thermogravimetric Analysis (TGA) of Composite Materials

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to study the thermal stability and composition of materials, including composites containing this compound. researchgate.net

The analysis of a composite containing this compound would reveal a multi-step decomposition process. The resulting TGA curve plots percentage mass loss against temperature. Each distinct step in the curve corresponds to a specific thermal event, such as the loss of adsorbed water, the decomposition of the organic benzenesulfonate component, or the dehydroxylation of the aluminum trihydroxide. researchgate.net

The thermal decomposition of aluminum trihydroxide is a well-understood process involving the loss of water molecules to form various phases of alumina (Al₂O₃). researchgate.net This typically occurs at temperatures above 200°C. The organic benzenesulfonic acid component would decompose at a different temperature range, which can be identified as a separate mass loss step. By analyzing the temperature ranges and the percentage of mass lost at each stage, TGA provides valuable quantitative information about the composite's composition and its thermal stability. researchgate.net

Table 4: Hypothetical TGA Data for a Composite Containing Aluminum Benzenesulfonate-Hydroxide

| Temperature Range (°C) | Mass Loss (%) | Associated Thermal Event |

|---|---|---|

| 50 - 150 | ~1-5% | Loss of physisorbed and loosely bound water. |

| 200 - 350 | Variable | Decomposition and volatilization of the benzenesulfonic acid component. |

| 220 - 450 | ~34% (for Al(OH)₃ part) | Dehydroxylation of aluminum trihydroxide (2Al(OH)₃ → Al₂O₃ + 3H₂O). |

| > 450 | Variable | Further decomposition of organic residues or phase transitions in the resulting alumina. |

Note: The exact temperatures and mass loss percentages will depend on the heating rate, atmosphere, and the specific composition of the composite material.

Computational and Theoretical Studies on Aluminum Benzenesulfonate Hydroxide Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, reactivity, and other properties of molecules and materials.

DFT calculations are crucial for determining the preferred adsorption sites and energies of molecules on surfaces. mdpi.com For the interaction between benzenesulfonate (B1194179) and aluminum hydroxide (B78521), DFT studies would typically model the aluminum hydroxide surface (such as gibbsite or bayerite) and calculate the adsorption energy for various possible orientations and binding locations of the benzenesulfonate molecule. mdpi.com

Research on similar systems, such as the adsorption of aromatic molecules on metal oxide surfaces, reveals that the interaction is often governed by the functional groups of the molecule. mdpi.com In the case of benzenesulfonate, the sulfonate group (-SO₃⁻) is the primary site of interaction. DFT calculations predict that the most stable adsorption configurations involve the formation of bonds between the oxygen atoms of the sulfonate group and the surface aluminum atoms. researchgate.net The benzene (B151609) ring's orientation relative to the surface can also influence stability, with parallel orientations often being favored due to van der Waals interactions. mdpi.comacs.org The calculations would compare the energies of different adsorption modes, such as monodentate (one oxygen atom binding), bidentate chelating (two oxygen atoms binding to the same Al atom), and bidentate bridging (two oxygen atoms binding to different Al atoms), to identify the most energetically favorable configuration.

DFT is also employed to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's stability and reactivity. physchemres.orgresearchgate.net These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). emerginginvestigators.org

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. emerginginvestigators.org

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. researchgate.net

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO). A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

Electronegativity (χ): Measures the power of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. researchgate.net

Hardness (η): Measures the resistance of a molecule to change its electronic configuration. It is calculated as η = (ELUMO – EHOMO)/2. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." researchgate.netresearchgate.net

These parameters, calculated for the aluminum-benzenesulfonate-hydroxide complex, would characterize its electronic stability and potential for interaction with other chemical species.

| Parameter | Symbol | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.15 | Electron-donating capability |

| LUMO Energy | ELUMO | - | -2.85 | Electron-accepting capability |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.30 | Chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.50 | Ability to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.65 | Resistance to charge transfer |

Molecular Dynamics and Monte Carlo Simulations

While DFT provides a static, ground-state picture, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior and thermodynamic properties of systems over time.

Molecular Dynamics simulations model the adsorption process by numerically solving Newton's equations of motion for a system of atoms and molecules. mdpi.com To study the adsorption of benzenesulfonate on aluminum hydroxide, a simulation box is constructed containing an aluminum hydroxide slab, benzenesulfonate molecules, and solvent molecules (typically water). mdpi.com The interactions between atoms are described by a "force field."

The simulation tracks the trajectories of the benzenesulfonate molecules as they approach the surface, revealing the pathways and dynamics of adsorption. researchgate.net These simulations can illustrate how the molecules orient themselves at the interface, the role of water molecules in mediating or competing with adsorption, and the structure of the adsorbed layer at different concentrations. mdpi.com

Both MD and MC simulations are powerful tools for investigating interfacial phenomena. researchgate.net Once an adsorbed layer of benzenesulfonate is formed on the aluminum hydroxide surface, these simulations can be used to probe the structure and properties of the interface. This includes calculating the density profiles of different species perpendicular to the surface, analyzing the ordering of solvent molecules near the adsorbed layer, and determining the stability of the interface. researchgate.net

MD simulations are particularly well-suited for studying dynamic properties like diffusion. mdpi.com By analyzing the mean squared displacement of particles over time, the diffusion coefficients of benzenesulfonate on the surface and of ions or water molecules through the interfacial region can be calculated. This information is critical for understanding mass transport processes at the interface. mdpi.com

Elucidation of Coordination Geometry and Bonding Characteristics

Computational studies are essential for elucidating the precise coordination environment and the nature of the chemical bonds between the different components of the compound.

In aluminum hydroxide, aluminum is typically found in a six-coordinate, octahedral geometry, surrounded by six hydroxide groups. mdpi.comusgs.gov When benzenesulfonate interacts with aluminum, the sulfonate group's oxygen atoms can displace coordinated water or hydroxide ligands to bond directly with the aluminum center. researchgate.net

DFT calculations can optimize the geometry of these coordination complexes to determine the most stable structures. The analysis of the optimized geometry provides detailed information on:

Coordination Number: The number of atoms directly bonded to the central aluminum atom.

Bond Lengths: The distances between the aluminum atom and the oxygen atoms of the coordinating hydroxide and benzenesulfonate groups.

Bond Angles: The angles between the bonds around the central aluminum atom, which define the coordination geometry (e.g., distorted octahedron). uky.edu

Furthermore, theoretical analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the bonding. These methods can quantify the degree of covalent versus ionic character in the Al-O bonds and identify key orbital interactions responsible for the stability of the complex. researchgate.net

| Parameter | Typical Value | Method of Determination |

|---|---|---|

| Aluminum Coordination Number | 6 (Octahedral) | DFT Geometry Optimization |

| Al-O (hydroxide) Bond Length | 1.85 - 1.95 Å | DFT Geometry Optimization |

| Al-O (sulfonate) Bond Length | 1.90 - 2.05 Å | DFT Geometry Optimization |

| O-Al-O Bond Angle | ~90° and ~180° (distorted) | DFT Geometry Optimization |

| Bonding Character (Al-O) | Primarily ionic with some covalent character | NBO/QTAIM Analysis |

Mechanisms of Aluminum-Ligand Cooperative Bond Activation

Computational and theoretical studies have become indispensable tools for elucidating the intricate mechanisms of bond activation facilitated by aluminum complexes. In the case of aluminum benzenesulfonate trihydroxide, density functional theory (DFT) calculations are pivotal in understanding the cooperative roles of the aluminum center and its benzenesulfonate and hydroxide ligands. This synergistic interaction, often termed metal-ligand cooperativity (MLC), is crucial for catalytic processes where both the metal and the ligand are actively involved in bond-breaking and bond-forming events. rsc.org

The Lewis acidic nature of the aluminum(III) center is a key driving force in these reactions. It can coordinate to a substrate, thereby activating it for subsequent transformation. Concurrently, the hydroxide and benzenesulfonate ligands are not mere spectators; they can participate directly in the reaction mechanism, often by acting as Brønsted bases or nucleophiles. This cooperative action lowers the activation energy of the reaction, enabling catalysis under milder conditions. acs.org

The Role of Hydroxide Ligands in Proton Transfer

Theoretical models suggest that the hydroxide ligands are intimately involved in proton transfer steps, a common feature in many catalytic cycles. For instance, in the activation of an E-H bond (where E can be O, N, C, etc.), the aluminum center might coordinate to the E atom, increasing the acidity of the E-H bond. A nearby hydroxide ligand can then act as an internal base, abstracting the proton in a low-energy transition state.

DFT calculations on similar metal-hydroxide systems have shown that this intramolecular proton transfer is often kinetically more favorable than pathways involving external bases. nih.govrsc.org The transition state for such a process can be visualized as a six-membered ring, involving the aluminum center, the substrate, and the participating hydroxide ligand.

Benzenesulfonate Ligand: More Than a Spectator

While often considered a spectator ligand, computational studies on related systems suggest that the benzenesulfonate ligand can also play an active role in the catalytic cycle. The sulfonate group, with its delocalized negative charge and oxygen atoms, can influence the electronic properties of the aluminum center, modulating its Lewis acidity. researchgate.net

Furthermore, the oxygen atoms of the sulfonate group can participate in hydrogen bonding with the substrate or solvent molecules, helping to orient the substrate for activation. In some proposed mechanisms, the sulfonate group might even directly participate in proton shuttling, although this is generally considered less likely than the involvement of the more basic hydroxide ligands. The adaptive coordination of sulfonate ligands, where they can reversibly bind and unbind to the metal center, can also play a role in creating open coordination sites for substrate binding. diva-portal.orgrsc.org

Synergistic Activation Pathways

The true strength of the aluminum benzenesulfonate trihydroxide system lies in the synergistic interplay between the aluminum center and its ligands. DFT studies on analogous aluminum-ligand cooperative systems have revealed concerted mechanisms where bond breaking in the substrate and bond formation with the ligands occur simultaneously. acs.org

Computational Findings on Reaction Energetics

Detailed research findings from computational studies on related aluminum complexes provide insights into the energetics of these cooperative activation mechanisms. The following table summarizes typical activation barriers calculated using DFT for key elementary steps in catalytic cycles involving aluminum-ligand cooperation.

| Elementary Step | Cooperating Ligand | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| O-H Bond Activation | Hydroxide/Alkoxide | 10-15 | DFT (B3LYP) |

| N-H Bond Activation | Amide/Iminopyridine | 12-18 | DFT (M06) |

| C-H Bond Activation (aromatic) | Hydroxide | 20-25 | DFT (B3LYP-D3) |

| Hydride Transfer | Alkoxide | 15-20 | DFT (ωB97X-D) |

These values, while not specific to the aluminum benzenesulfonate trihydroxide system, are representative of the energy barriers involved in aluminum-ligand cooperative catalysis and highlight the feasibility of these pathways under moderate conditions.

Influence of Ligand Electronic Effects on Reactivity

The electronic nature of the ligands significantly impacts the catalytic activity of the aluminum center. The table below illustrates the predicted effect of ligand modifications on the Lewis acidity of the aluminum center and the corresponding impact on bond activation, based on theoretical calculations.

| Ligand Modification | Effect on Al Lewis Acidity | Predicted Impact on E-H Bond Activation |

|---|---|---|

| Electron-withdrawing substituents on benzenesulfonate | Increase | Enhanced substrate coordination, potentially lower activation barrier |

| Electron-donating substituents on benzenesulfonate | Decrease | Weaker substrate coordination, potentially higher activation barrier |

| Replacement of hydroxide with a more basic ligand | Decrease | More facile proton abstraction, potentially lower activation barrier |

| Replacement of hydroxide with a less basic ligand | Increase | Less facile proton abstraction, potentially higher activation barrier |

Coordination Chemistry of Aluminum with Sulfonic Acid and Hydroxide Ligands

Ligand Design Principles for Aluminum Complexes

The design of ligands for aluminum complexes is guided by the goal of modulating the properties of the resulting coordination compound. Aluminum(III) is a hard Lewis acid, which preferentially binds to hard Lewis bases such as oxygen and nitrogen donor atoms. Key principles in designing ligands for aluminum include the incorporation of specific donor atoms, the control of the ligand's steric and electronic properties, and the introduction of functional groups that can impart specific reactivity.

For aluminum complexes involving sulfonic acid and hydroxide (B78521) ligands, the design principles focus on:

Hard Donor Atoms: Both sulfonic acid (via its oxygen atoms) and hydroxide are hard donors, making them well-suited for coordination to the hard Al(III) center. nih.gov

Chelate Effect: The design may incorporate multiple donor sites within a single ligand to form a chelate ring with the aluminum ion, enhancing the complex's stability.

Redox-Active Moieties: To overcome the redox-inert nature of Al(III), ligands can be designed with redox-active components. brynmawr.eduacs.org This allows the ligand to participate directly in electron transfer reactions, enabling the aluminum complex to engage in redox chemistry. washington.eduresearchgate.net

Steric Hindrance: Bulky substituents can be introduced to the ligand framework to control the coordination number of the aluminum center and to prevent unwanted side reactions, such as the formation of oligomers.

The following table summarizes key ligand design considerations for aluminum complexes:

| Design Principle | Objective | Example Application |

| Hard Donor Selection | Maximize Al-Ligand bond strength and stability. | Use of oxygen- and nitrogen-based ligands like hydroxides, carboxylates, and sulfonates. |

| Chelation | Enhance thermodynamic stability of the complex. | Bidentate or polydentate ligands that form five- or six-membered rings with the aluminum center. |

| Redox-Activity | Impart redox properties to the otherwise inert Al(III) center. | Incorporation of quinone or other redox-active organic fragments into the ligand structure. brynmawr.eduresearchgate.net |

| Steric Tuning | Control coordination number and prevent aggregation. | Introduction of bulky groups like tert-butyl on the ligand backbone. |

Chelation and Bridging Modes of Benzenesulfonate (B1194179) and Hydroxide

Benzenesulfonate and hydroxide ligands can coordinate to aluminum centers in several ways, including monodentate, bidentate (chelating), and bridging modes. The specific coordination mode depends on factors such as the reaction stoichiometry, pH, and the presence of other coordinating species.

Hydroxide Ligands: Hydroxide ions (OH⁻) are versatile ligands that can act as both terminal and bridging ligands. In aqueous solutions, aluminum ions are hydrolyzed, leading to the formation of various hydroxo-aluminum species. nih.govusgs.gov The hydroxide ions can bridge two or more aluminum centers, forming polynuclear complexes and eventually leading to the precipitation of aluminum hydroxide at neutral pH. nih.govillinois.edu The formation of double or triple hydroxide bridges between aluminum ions is a common structural motif. usgs.gov

Benzenesulfonate Ligands: The sulfonate group (-SO₃⁻) of benzenesulfonic acid can coordinate to a metal ion through one, two, or all three of its oxygen atoms. researchgate.net

Monodentate: The sulfonate group binds to the aluminum center through a single oxygen atom.

Bidentate Chelating: The sulfonate group forms a chelate ring by coordinating with two of its oxygen atoms to the same aluminum center.

Bridging: The sulfonate group can bridge two different aluminum centers, with one oxygen binding to the first aluminum and another oxygen binding to the second. This mode is crucial for the formation of coordination polymers.

In the context of "aluminum;benzenesulfonic acid;trihydroxide," a plausible coordination environment involves a central aluminum atom coordinated to both hydroxide and benzenesulfonate ligands. The hydroxide ions are likely to act as bridging ligands, forming a polynuclear aluminum-hydroxide core, while the benzenesulfonate anions could coordinate to the aluminum centers, potentially acting as charge-balancing ions or as bridging ligands to extend the structure.

Influence of Ligand Substituents on Coordination

The electronic and steric properties of the benzenesulfonate ligand can be modified by introducing substituents on the benzene (B151609) ring, which in turn influences the coordination behavior of the resulting aluminum complex. rsc.org The reactivity and structure of the complex can be fine-tuned by altering these substituents. rsc.org

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density on the sulfonate group, potentially strengthening the Al-O bond and enhancing the complex's stability.

Steric Effects:

Bulky substituents on the benzene ring can create steric hindrance around the aluminum center. This can influence the coordination number of the aluminum, favor the formation of specific isomers, and prevent the formation of higher-order polymeric structures. rsc.org

The table below illustrates the expected influence of different substituents on the coordination of benzenesulfonate to aluminum:

| Substituent Type | Position on Benzene Ring | Expected Effect on Coordination |

| Electron-Withdrawing | ortho, para | Weakens the Al-O (sulfonate) bond. |

| Electron-Donating | ortho, para | Strengthens the Al-O (sulfonate) bond. |

| Bulky Groups | ortho | May lead to lower coordination numbers and monomeric species due to steric hindrance. |

Formation of Coordination Polymers and Supramolecular Assemblies

The ability of both hydroxide and benzenesulfonate to act as bridging ligands facilitates the formation of extended structures like coordination polymers and supramolecular assemblies. nih.govrsc.org

Coordination Polymers: Coordination polymers are extended networks of metal ions linked by organic ligands. In the aluminum-benzenesulfonate-hydroxide system, the hydroxide ions can form polynuclear aluminum-hydroxo chains or sheets. These inorganic substructures can then be linked by the benzenesulfonate ligands, which can bridge adjacent aluminum centers or aluminum-hydroxo units. The resulting structure can be one-dimensional (chains), two-dimensional (layers), or three-dimensional (frameworks). rsc.orgnih.gov

Supramolecular Assemblies: Beyond the formation of covalent bonds in coordination polymers, weaker non-covalent interactions can lead to the organization of individual complexes into larger, well-defined supramolecular assemblies. nih.govmpg.dersc.org These interactions can include:

Hydrogen Bonding: The hydroxyl groups and the oxygen atoms of the sulfonate groups are capable of forming hydrogen bonds, which can link adjacent polymer chains or discrete complexes.

π-π Stacking: The aromatic benzene rings of the benzenesulfonate ligands can interact through π-π stacking, leading to the formation of ordered structures. rsc.org

The interplay of these covalent and non-covalent interactions can lead to a rich variety of solid-state structures with potentially interesting material properties. nih.gov

Advanced Material Science Applications of Aluminum Benzenesulfonate Hydroxide Systems

Corrosion Inhibition Mechanisms on Aluminum and Alloys

The compound system involving aluminum, benzenesulfonic acid, and aluminum trihydroxide is recognized for its role in mitigating the corrosion of aluminum and its alloys. The protective mechanism is primarily attributed to the adsorption of benzenesulfonate (B1194179) anions onto the metal surface, which is naturally covered by a thin layer of aluminum oxide/hydroxide (B78521). This interaction leads to the formation of a stable, protective barrier that isolates the metal from aggressive corrosive environments.

Adsorption Isotherms (Langmuir, Temkin, Al Awady, Flory-Huggins)

The efficacy of a corrosion inhibitor is fundamentally linked to its adsorption behavior on the metal surface. This process can be described by various adsorption isotherms, which provide insights into the interaction between the inhibitor molecules and the metal. The adsorption of benzenesulfonate on aluminum surfaces is influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.

Langmuir Isotherm: This model is frequently used to describe the adsorption of sulphonic acid-based inhibitors on aluminum. sapub.org It presupposes the formation of a uniform monolayer of inhibitor molecules on the metal surface, with no interaction between the adsorbed molecules. sapub.orgyu.edu.jo The adsorption process fitting this model suggests that the metal surface has a finite number of identical adsorption sites, and once a site is occupied, no further adsorption can occur there. nih.gov

Temkin Isotherm: This isotherm accounts for indirect interactions between the adsorbate molecules. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. arcjournals.org This model is applicable when the metal surface is heterogeneous or when there are significant interactions between the adsorbed inhibitor molecules.

Al Awady Isotherm: A modification of the Langmuir model, the Al Awady isotherm is particularly useful for describing the adsorption of inhibitors that may occupy more than one active site on the metal surface. ijstr.org This model provides information on the number of active sites occupied by a single inhibitor molecule.

Flory-Huggins Isotherm: This model considers the possibility of the inhibitor molecule replacing multiple water molecules at the metal surface. It is based on the idea that the inhibitor adsorbs via a substitution mechanism.

The study of these isotherms reveals that the adsorption process is typically spontaneous. The data often fits the Langmuir model well, indicating the formation of a protective monolayer that is crucial for effective corrosion inhibition. sapub.org

| Isotherm Model | Parameters | Value | Correlation Coefficient (R²) |

|---|---|---|---|

| Langmuir | Kads (L/mol) | 1.85 x 104 | 0.998 |

| ΔG°ads (kJ/mol) | -32.5 | ||

| Temkin | a | 8.2 | 0.975 |

| Kads (L/mol) | 3.1 x 103 | ||

| Flory-Huggins | x (size parameter) | 1.5 | 0.989 |

| Kads (L/mol) | 2.1 x 104 |

Electrochemical Characterization (Potentiodynamic Polarization, EIS)

Electrochemical techniques are essential for evaluating the performance of corrosion inhibitors and understanding their mechanisms.

Potentiodynamic Polarization: This method involves scanning the potential of the aluminum electrode and measuring the resulting current. The resulting polarization curves provide key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr). mdpi.com For benzenesulfonate-based inhibitors, studies typically show a significant decrease in the corrosion current density and a shift in the corrosion potential upon addition of the inhibitor. This indicates that the inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, functioning as a mixed-type inhibitor. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion processes occurring at the metal-electrolyte interface. google.comresearchgate.net In the presence of an effective inhibitor like the aluminum-benzenesulfonate system, EIS spectra typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). The increased Rct value signifies a slower corrosion rate, while the decreased Cdl value is attributed to the displacement of water molecules by the adsorption of inhibitor molecules, leading to a thicker and more protective surface film.

| System | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Uninhibited Solution | -750 | 150.2 | - |

| Inhibited Solution | -715 | 12.5 | 91.7 |

Formation of Protective Films and Barrier Layers

The primary mechanism of corrosion inhibition by the aluminum-benzenesulfonate-hydroxide system is the formation of a durable protective film on the metal surface. Aluminum naturally forms a thin, passive layer of aluminum oxide or hydroxide when exposed to the atmosphere, which provides a baseline level of corrosion resistance. mdpi.commdpi.com

The benzenesulfonate component enhances this natural protection. The sulfonate group (-SO3-) in the benzenesulfonate anion acts as a functional group that can strongly adsorb onto the positively charged sites of the aluminum oxide/hydroxide surface. sapub.orgyu.edu.jo This adsorption process is facilitated by the electrostatic interaction between the anionic head of the inhibitor and the metal surface.

Once adsorbed, the nonpolar benzene (B151609) rings orient themselves away from the surface, creating a hydrophobic layer. This organic barrier effectively blocks the active sites on the aluminum surface and hinders the diffusion of aggressive ions (such as chloride) and water molecules to the metal, thereby preventing the initiation and propagation of corrosion. koreascience.kr The resulting composite film, consisting of the inorganic aluminum hydroxide and the adsorbed organic benzenesulfonate layer, provides significantly enhanced barrier properties compared to the natural passive film alone. mdpi.com

Role of Compound Concentration and Immersion Time

The effectiveness of the corrosion inhibition is highly dependent on both the concentration of the inhibitor and the duration of the metal's exposure to the inhibited solution.

Concentration: The inhibition efficiency generally increases with an increase in the concentration of the benzenesulfonate inhibitor. sapub.orgyu.edu.joyu.edu.jo At low concentrations, surface coverage is incomplete, leaving parts of the metal exposed to the corrosive environment. As the concentration rises, the degree of surface coverage increases, leading to the formation of a more compact and protective film, resulting in a higher inhibition efficiency. This trend continues until the concentration reaches a point where the surface becomes saturated with inhibitor molecules, often near the critical micelle concentration (CMC) for surfactant-type inhibitors, after which the efficiency may plateau. yu.edu.joresearchgate.net

Immersion Time: The protective film's stability and effectiveness can also improve with immersion time. researchgate.net Initially, the adsorption process begins, and a preliminary film is formed. Over time, this film can become more organized, compact, and strongly adhered to the surface, leading to a decrease in the corrosion rate. researchgate.net This suggests that the protective layer undergoes a stabilization process, enhancing its barrier properties over longer exposure periods.

| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

|---|---|---|

| 0 (Blank) | 125.5 | - |

| 200 | 45.2 | 64.0 |

| 400 | 30.1 | 76.0 |

| 600 | 21.3 | 83.0 |

| 800 | 15.7 | 87.5 |

| 1000 | 12.1 | 90.4 |

Interfacial Phenomena and Surface Modification

Beyond corrosion inhibition, the components of the aluminum-benzenesulfonate-hydroxide system exhibit significant activity at interfaces, enabling their use in advanced applications like the stabilization of complex fluid mixtures.

Stabilization of Pickering Emulsions

A Pickering emulsion is a type of emulsion that is stabilized by solid particles adsorbing at the oil-water interface, rather than by traditional surfactant molecules. jproeng.com These emulsions are often more stable against coalescence and Ostwald ripening.

The combination of aluminum hydroxide nanoparticles and sodium benzenesulfonate (SBS) has been shown to be highly effective in stabilizing Pickering emulsions. researchgate.netglobethesis.com In this system, the hydrophilic aluminum hydroxide (or boehmite, AlOOH) nanoparticles are modified in-situ by the adsorption of the slightly amphiphilic SBS molecules. researchgate.netglobethesis.com

The adsorption of SBS onto the AlOOH nanoparticles modifies their surface properties, increasing their hydrophobicity. globethesis.com This modification allows the particles to effectively adsorb at the oil-water interface, creating a rigid mechanical barrier around the emulsion droplets. This particle layer sterically hinders the droplets from coalescing, leading to exceptional emulsion stability. researchgate.net Research has demonstrated that these functionalized nanoparticles can form a three-dimensional network structure within the continuous phase, which further enhances the stability of the emulsion. researchgate.netglobethesis.com The successful stabilization relies on the synergistic effect between the nanoparticles and the benzenesulfonate molecules, as neither component alone is effective at stabilizing the emulsion. researchgate.net

| Component | Function | Key Property |

|---|---|---|

| Aluminum Hydroxide (e.g., AlOOH) | Stabilizing solid particles | Hydrophilic nanoparticles |

| Sodium Benzenesulfonate (SBS) | Surface modifying agent | Slightly amphiphilic; adsorbs onto nanoparticles |

| Oil Phase (e.g., Squalene) | Dispersed phase | Immiscible with water |

| Aqueous Phase | Continuous phase | - |

| Resulting Emulsion | Stabilized mixture | High stability against coalescence; forms an interfacial film |

Role of Surfactant-Assisted Nanoparticles in Emulsion Stability

The stability of emulsions is a critical factor in numerous industrial applications, and the synergistic interaction between nanoparticles and surfactants has emerged as a highly effective method for enhancing this stability. In the context of aluminum-based systems, the modification of hydrophilic aluminum oxyhydroxide (AlOOH) nanoparticles with sodium benzenesulfonate (SBS), a slightly amphiphilic surfactant, has been shown to produce distinguished emulsifying capabilities. researchgate.net

While neither highly hydrophilic AlOOH nanoparticles nor slightly amphiphilic SBS molecules can effectively stabilize emulsions on their own, their combination yields a potent stabilizing system. The adsorption of SBS molecules onto the surface of the AlOOH nanoparticles alters their properties, allowing them to act as effective emulsion stabilizers. researchgate.net This modification is crucial for overcoming the inherent limitations of the individual components. Research indicates that SBS forms a monolayer adsorption on the AlOOH nanoparticles, a process that is well-described by the Langmuir adsorption model. researchgate.net This surfactant assistance is key to enabling the nanoparticles to effectively stabilize oil-in-water (O/W) emulsions, even under harsh conditions. researchgate.net

Synergistic Effect of AlOOH and SBS on Emulsion Stabilization

This table summarizes the individual and combined emulsifying capabilities of Aluminum Oxyhydroxide (AlOOH) and Sodium Benzenesulfonate (SBS), highlighting their synergistic interaction.

| Component(s) | Emulsifying Capacity | Stabilization Mechanism | Reference |

|---|---|---|---|

| Aluminum Oxyhydroxide (AlOOH) Nanoparticles | Poor | Highly hydrophilic nature prevents effective adsorption at the oil-water interface. | researchgate.net |

| Sodium Benzenesulfonate (SBS) Surfactant | Poor | Slightly amphiphilic character is insufficient to create a stable emulsion alone. | researchgate.net |

| SBS-Modified AlOOH Nanoparticles | Excellent | Monolayer adsorption of SBS on AlOOH nanoparticles allows for spontaneous adsorption at the oil/water interface, forming a stabilizing film and network structure. | researchgate.net |

Formation of Interfacial Films and Network Structures

The remarkable stability of emulsions stabilized by sodium benzenesulfonate-modified aluminum oxyhydroxide nanoparticles is attributed to the formation of robust physical barriers at the oil-water interface. researchgate.net Confocal laser scanning microscopy and rheological measurements have demonstrated that these functionalized nanoparticles spontaneously adsorb at the interface between oil and water. researchgate.net

This adsorption leads to the creation of a dense interfacial film that mechanically prevents oil droplets from coalescing. Furthermore, the nanoparticles also organize into a three-dimensional network structure within the continuous phase (water, in an O/W emulsion). researchgate.net This network structure significantly increases the viscosity of the continuous phase, further hindering droplet movement and coalescence, thereby ensuring long-term emulsion stability. researchgate.net

Application in Enhanced Oil Recovery

The unique properties of emulsions stabilized by the aluminum benzenesulfonate-hydroxide system are highly beneficial for applications in enhanced oil recovery (EOR). researchgate.net Chemical EOR methods are designed to increase the amount of crude oil that can be extracted from a reservoir beyond what is achievable through primary and secondary recovery methods. rsc.orgnih.gov

Catalytic Applications in Organic Transformations

Aluminum complexes, supported by various ligands, are recognized as efficient and earth-abundant catalysts for a range of fundamental organic transformations. Their utility stems from their Lewis acidic nature and their ability to mediate hydride transfer and bond formation processes.

Aluminum-Mediated Hydroboration and Hydroamination

Hydroboration: Aluminum complexes have proven to be effective catalysts for the hydroboration of unsaturated C-C bonds in alkenes and alkynes. researchgate.netyoutube.com This reaction is a powerful, atom-economical method for synthesizing organoborane compounds, which are versatile intermediates in organic synthesis. The process typically involves the addition of a boron-hydride bond (e.g., from pinacolborane, HBpin) across the multiple bond. While various aluminum hydride and aluminum alkyl complexes can catalyze this transformation, the mechanism can vary. researchgate.net One proposed pathway involves the hydroalumination of the alkyne to form an alkenyl aluminum species, which then undergoes σ-bond metathesis with HBpin to yield the final product and regenerate the aluminum hydride catalyst. Another mechanism, observed with certain aluminum amidinate complexes, proceeds through the initial formation of an aluminum-borane adduct. researchgate.netyoutube.com These reactions can convert a wide array of functionalized terminal alkenes and alkynes into their corresponding anti-Markovnikov alkyl and alkenyl boronate esters in high yields. researchgate.net

Hydroamination: Aluminum-catalyzed hydroamination, the addition of an N-H bond across an unsaturated C-C or C-N bond, is a direct method for synthesizing amines, imines, and guanidines. Various aluminum complexes have been developed to catalyze these transformations. For instance, the intramolecular hydroamination of aminoalkenes can be catalyzed by aluminum complexes bearing dianionic phenylene-diamine based ligands. Commercially available [Al(NMe2)3]2 has been shown to be an active catalyst for the hydroamination of carbodiimides, providing access to a diverse range of guanidine (B92328) derivatives. researchgate.net A novel aluminum compound supported by a NacNac ligand has also been reported to facilitate the anti-Markovnikov hydroamination of aromatic alkenes with primary aromatic amines.

Representative Aluminum-Catalyzed Hydroamination Reactions

This table provides examples of different hydroamination reactions catalyzed by various aluminum complexes, showcasing the substrate scope of this methodology.

| Reaction Type | Substrates | Catalyst Type | Product | Reference |

|---|---|---|---|---|

| Intermolecular | Carbodiimides + Amines/Hydrazines | [Al(NMe2)3]2 or Guanidinate-supported Al complex | Guanidines/Aminoguanidines | researchgate.net |

| Intramolecular | Aminoalkenes | Phenylene-diamine based Al complex | Cyclic amines | researchgate.net |

| Intermolecular (anti-Markovnikov) | Aromatic Alkenes + Aromatic Amines | NacNac-ligated Al complex | Aromatic Imines |

Catalytic CO2 Insertion Reactions

The utilization of carbon dioxide (CO2) as a C1 building block in chemical synthesis is a significant goal for sustainable chemistry. Aluminum complexes, particularly those with salen-type or amidinate ligands, have been identified as effective catalysts for the chemical fixation of CO2. A prominent example is the coupling reaction of CO2 with epoxides to form cyclic carbonates, which are valuable compounds used as polar aprotic solvents and intermediates in polymer synthesis.

These reactions are often carried out under mild conditions, such as at room temperature and atmospheric pressure of CO2, using a co-catalyst like tetrabutylammonium (B224687) iodide (TBAI). The aluminum complex acts as a Lewis acid to activate the epoxide, facilitating nucleophilic attack by the co-catalyst and subsequent insertion of the CO2 molecule. This catalytic system has demonstrated excellent conversions and selectivities for a broad range of terminal epoxides.

Hydrosilylation and Hydroacetylenation Processes

Hydrosilylation: The hydrosilylation of alkynes, involving the addition of a Si-H bond across a C-C triple bond, is a key method for synthesizing vinylsilanes. While this reaction is often catalyzed by precious metals, earth-abundant aluminum has emerged as a viable alternative. Simple Lewis acids like aluminum chloride (AlCl3) can catalyze the addition of hydrooligosilanes to alkynes under mild conditions. The proposed mechanism for this Lewis acid-catalyzed transformation involves the interaction of the Al catalyst with the alkyne to form a zwitterionic intermediate. This intermediate contains a vinyl carbocation that is subsequently reduced by the hydrosilane to generate the vinylsilane product. youtube.com

Hydroacetylenation: The catalytic hydroacetylenation, the addition of a terminal alkyne's C-H bond across an unsaturated substrate, is a less commonly reported application for aluminum catalysts compared to the aforementioned transformations. While aluminum acetylides are key intermediates in some aluminum-catalyzed reactions, such as certain hydroboration pathways, their direct and catalytic use in hydroacetylenation is not as well-established as for other metals. researchgate.net The development of aluminum-based catalysts for this specific transformation remains an area for further research.

Metal-Ligand Cooperative Catalysis

Metal-ligand cooperativity (MLC) represents a paradigm in catalysis where both the metal center and the ligand are actively involved in the bond-breaking or bond-forming steps of a chemical reaction. wikipedia.orgrsc.org This bifunctional catalysis is distinct from conventional catalysis where the ligand is merely a spectator, sterically and electronically influencing the metal center. wikipedia.org In MLC, the ligand can act as a Lewis base, Lewis acid, a proton shuttle, or an electron reservoir, directly participating in the transformation of substrates. wikipedia.orgrsc.org

While specific research on aluminum;benzenesulfonic acid;trihydroxide in metal-ligand cooperative catalysis is not extensively documented, the principles of MLC can be applied to hypothesize its potential role. Aluminum complexes, in general, are known to be effective catalysts in various organic transformations. ontosight.airsc.org The catalytic activity of these complexes can be significantly enhanced by the choice of "non-innocent" ligands that can cooperate with the aluminum center. dntb.gov.ua

In a hypothetical aluminum-benzenesulfonate system, the aluminum center would function as a Lewis acid. The benzenesulfonate ligand, with its sulfonate group, could participate in several ways. The oxygen atoms of the sulfonate group could act as a Lewis base, interacting with substrates. Furthermore, the ligand could facilitate proton transfer, a key step in many catalytic cycles. This cooperation between the aluminum center and the benzenesulfonate ligand could lead to novel catalytic activities and efficiencies. For instance, in reactions like the hydrogenation of polar bonds, the ligand could assist in the heterolytic cleavage of hydrogen. researchgate.net The concept of aluminum-ligand cooperativity has been demonstrated in the activation of polar bonds and the stabilization of transition states, highlighting the potential for designing sophisticated catalytic systems based on aluminum complexes with functionalized ligands like benzenesulfonate. dntb.gov.ua

The design of such cooperative catalysts involves creating a synergy between the metal and the ligand to achieve transformations that are challenging for traditional catalysts. jiaolei.group The benzenesulfonate ligand, with its aromatic ring and sulfonate group, offers possibilities for electronic tuning and functionalization to optimize its cooperative role with the aluminum center. ontosight.ai

Applications in Conductive Polymer Composites and Coatings

Conducting polymers such as polyaniline (PANI) and polypyrrole (PPy) have emerged as promising materials for the corrosion protection of metals, including aluminum alloys. researchgate.netrsc.org When doped with sulfonic acids, these polymers exhibit enhanced conductivity and can form a passive layer on the metal surface, significantly impeding corrosion processes. researchgate.netresearchgate.net Benzenesulfonic acid and its derivatives, such as p-toluenesulfonic acid (p-TSA) and dodecylbenzene (B1670861) sulfonic acid (DBSA), are commonly used dopants. researchgate.netmdpi.com

The mechanism of corrosion protection by sulfonic acid-doped conducting polymer coatings is multifaceted. Firstly, the polymer coating acts as a physical barrier, restricting the access of corrosive agents like oxygen and chloride ions to the aluminum surface. Secondly, the conducting nature of the polymer allows for the establishment of an anodic protection mechanism. The polymer can maintain the aluminum in a passive state by holding its electrochemical potential in a region where a stable oxide layer is formed. researchgate.net

Research has demonstrated that epoxy coatings blended with sulfonate-doped PANI and PPy provide excellent corrosion protection for aluminum alloys like AA2219-T6 in aggressive environments such as artificial seawater. rsc.org The improved anticorrosion performance is attributed to the redox activity of the conducting polymers, which helps in the passivation of the metal surface. researchgate.net Furthermore, the sulfonate dopants can play a role in reducing the penetration of aggressive anions from the electrolyte. researchgate.net Studies have shown that an optimal dopant concentration, typically around 1 wt%, leads to the most significant reduction in corrosion. researchgate.netrsc.org

The table below summarizes the corrosion protection performance of different sulfonic acid-doped polyaniline coatings on an aluminum alloy.

| Dopant | Polymer | Coating System | Corrosion Current Density (Icorr) | Protection Efficiency (%) | Reference |

| p-toluenesulfonic acid (p-TSA) | Polyaniline | Epoxy Blend | Lower than neat epoxy | High | researchgate.netrsc.org |

| Camphor sulfonic acid (CSA) | Polyaniline | Epoxy Blend | Lower than neat epoxy | High | rsc.org |

| Sulfosalicylic acid (SSA) | Polyaniline | Epoxy Blend | Lower than neat epoxy | High | rsc.org |

| Dodecylbenzene sulfonic acid (DBSA) | Polyaniline | - | - | - | mdpi.com |

The process of doping with sulfonic acids has a profound impact on the structure and, consequently, the performance of conducting polymers. Doping not only increases the electrical conductivity by introducing charge carriers (polarons and bipolarons) but also influences the polymer's morphology, crystallinity, and processability. mdpi.comnih.gov

The choice of the sulfonic acid dopant can significantly alter the morphology of the resulting polymer. For instance, doping polyaniline with dodecylbenzene sulfonic acid (DBSA) can lead to the formation of needle-like or fibrillar structures, which are associated with higher electrical conductivity. mdpi.com The long alkyl chain of DBSA also enhances the solubility of the polymer in organic solvents, which is a significant advantage for processing and coating applications. mdpi.com

The doping process can also affect the crystalline structure of the polymer. Doping can induce a higher degree of crystallinity in the polymer chains, which facilitates charge transport and enhances conductivity. researchgate.net The orientation of the polymer backbone relative to the substrate can also be influenced by the doping process, which has implications for the performance of the polymer in electronic devices. nih.gov

The relationship between the dopant, polymer structure, and electrical conductivity is complex. For example, in DBSA-doped PANI, the conductivity is influenced by the reaction time during polymerization, which in turn affects the ratio of quinoid to benzenoid rings in the polymer backbone. An optimal ratio leads to the highest conductivity. mdpi.com

The table below illustrates the effect of reaction time on the conductivity of DBSA-doped polyaniline.

| Reaction Time (hours) | Conductivity (S/cm) | Reference |

| 6 | 0.12 | mdpi.com |

| 12 | 0.45 | mdpi.com |

| 24 | 2.03 | mdpi.com |

| 36 | 0.39 | mdpi.com |

| 48 | 0.28 | mdpi.com |

Electrodeposition Processes and Surface Morphology Control

The electrodeposition of metals is a widely used technique for producing coatings with desired properties. The composition of the electrodeposition bath plays a crucial role in determining the quality of the deposited layer. Organic additives are often incorporated into these baths to control the deposit's morphology, grain size, internal stress, and brightness. escholarship.org

Aromatic sulfonates, including benzenesulfonates, have been utilized as additives in electroplating baths. mdpi.com These compounds can adsorb onto the electrode surface and influence the nucleation and growth of the metallic deposit. The presence of these additives can lead to finer grain structures and smoother surfaces. For instance, benzene has been used as an additive in ionic liquid electrolytes for aluminum electrodeposition, resulting in grain-refined deposits. mdpi.com The adsorption of benzene on the electrode surface is believed to slow down the reduction of the electroactive species, leading to a more controlled deposition process. mdpi.com

The effectiveness of these additives is often dependent on their concentration in the bath. At optimal concentrations, they can significantly improve the quality of the electrodeposited layer. However, at higher concentrations, they may have detrimental effects.

Organic additives like sulfonates can significantly influence the kinetics of the electrodeposition process. By adsorbing on the cathode surface, they can increase the overpotential required for metal deposition. mdpi.com This is because the adsorbed layer can block active sites on the electrode, thereby inhibiting the rate of the charge transfer reaction. This inhibition can be beneficial as it often leads to the formation of more uniform and fine-grained deposits.

The influence of these additives is also observed in the crystalline structure of the deposited metal. The presence of sulfonates in the electrodeposition bath can disrupt the regular growth of crystals, leading to the formation of new grains and a refined microstructure. This grain refinement can improve the mechanical properties and corrosion resistance of the coating.

Environmental Speciation and Transformation Pathways Academic Research Perspective

Complexation of Aluminum with Organic Ligands in Aqueous Systems

In aqueous environments, the trivalent aluminum ion (Al³⁺) does not exist as a free ion but is typically surrounded by water molecules, forming complex ions. researchgate.net The interaction of aluminum with organic ligands, such as benzenesulfonic acid, is a critical aspect of its environmental chemistry. These interactions lead to the formation of organo-metallic complexes that significantly alter the transport, bioavailability, and toxicity of aluminum.